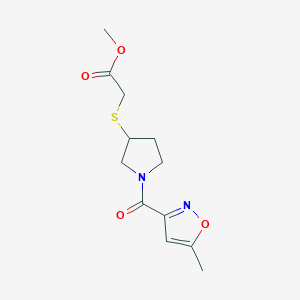
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a thioester derivative of pyrrolidine and is commonly referred to as MPA. The purpose of
Wirkmechanismus
Target of Action
These drugs bind with high affinity to multiple receptors, which suggests that Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate may also interact with various biological targets .
Mode of Action
The presence of the isoxazole moiety suggests that it may interact with its targets through a similar mechanism as other isoxazole-containing compounds
Biochemical Pathways
Isoxazole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the biological activities associated with isoxazole derivatives , it can be hypothesized that this compound may have similar effects.
Action Environment
It is known that factors such as solvents and the presence/absence of certain interactions can modulate the competition between amide-containing isoxazole compounds . Therefore, it is plausible that similar factors may also influence the action of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPA is its high purity, which allows for accurate and reproducible experiments. Additionally, MPA is stable and can be stored for long periods of time without degradation. However, one limitation of MPA is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on MPA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of MPA, as well as its safety and efficacy in clinical trials. Additionally, research on the mechanism of action of MPA could lead to the development of new drugs targeting HDACs. Finally, studies on the biochemical and physiological effects of MPA could lead to new insights into cellular function and disease processes.
Synthesemethoden
The synthesis of MPA involves the reaction of 5-methylisoxazole-3-carboxylic acid with pyrrolidine and thioacetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography, yielding MPA in high purity.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MPA has also been investigated for its anti-inflammatory and anti-oxidant properties, as well as its ability to regulate glucose metabolism.
Eigenschaften
IUPAC Name |
methyl 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8-5-10(13-18-8)12(16)14-4-3-9(6-14)19-7-11(15)17-2/h5,9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYMLZANOPNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)
![1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2901549.png)
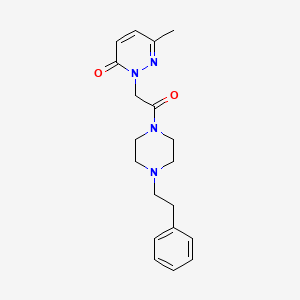

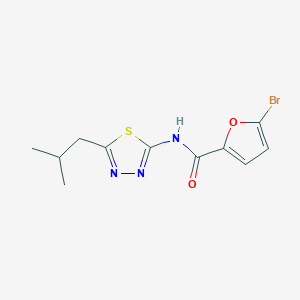
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B2901557.png)
![Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2901558.png)
![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)
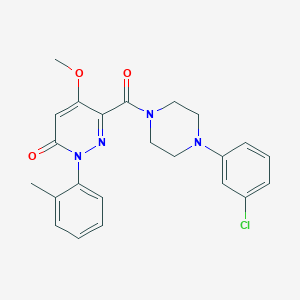
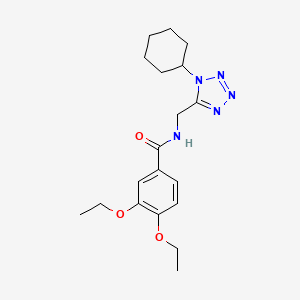
![7-(3-chloro-2-methylphenyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901565.png)
![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)
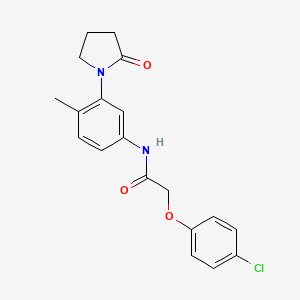
![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)